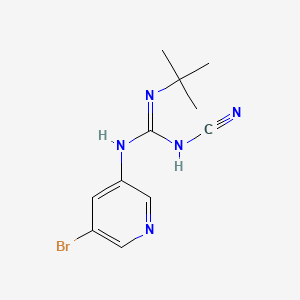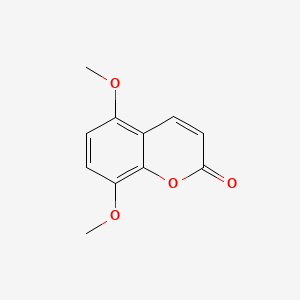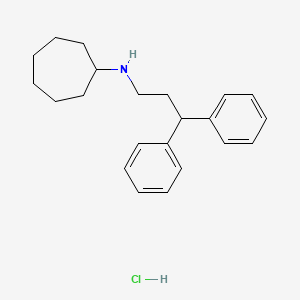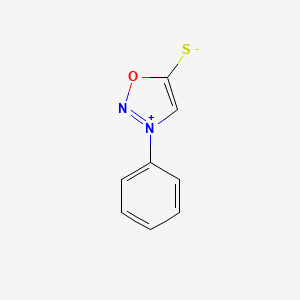![molecular formula C10H16O B14621633 [2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol CAS No. 60168-94-7](/img/structure/B14621633.png)
[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is an organic compound belonging to the class of cycloalkenes It features a cyclopentene ring with various substituents, including an isopropenyl group, a methyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, such as the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring . The reaction conditions typically require a catalyst and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps such as distillation or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on various biological systems.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, the hydroxymethyl group can form hydrogen bonds, affecting the compound’s binding affinity to enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene: A simpler cycloalkene with no substituents.
1-methylcyclopentene: A cyclopentene with a single methyl group.
2-hydroxymethylcyclopentene: A cyclopentene with a hydroxymethyl group.
Uniqueness
3-isopropenyl-1-methyl-2-hydroxymethyl-1-cyclopentene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
60168-94-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h9,11H,1,4-6H2,2-3H3 |
Clé InChI |
KIGJGCPWLLIPBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC1)C(=C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



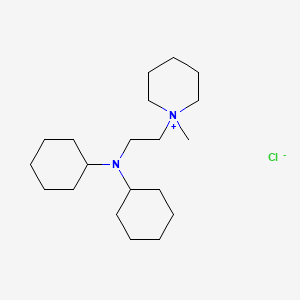

![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)



